molecular formula C9H7NO2S B1660791 2-Methyl-4-(thiophen-2-ylmethylidene)-1,3-oxazol-5-one CAS No. 83396-71-8

2-Methyl-4-(thiophen-2-ylmethylidene)-1,3-oxazol-5-one

Cat. No. B1660791
CAS RN: 83396-71-8
M. Wt: 193.22 g/mol
InChI Key: FNIJNQKPASQIFL-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, common name, and structural formula. It may also include its role or significance in a particular field, such as medicine or materials science.



Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes studying the reactivity of the compound and the products formed in the reaction.



Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, stability, and reactivity.


Safety And Hazards

This involves studying the safety and hazards associated with the compound. It includes its toxicity, flammability, and environmental impact.


Future Directions

This involves discussing potential future research directions. It could include potential applications of the compound, or further studies to better understand its properties or reactivity.


properties

IUPAC Name

2-methyl-4-(thiophen-2-ylmethylidene)-1,3-oxazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2S/c1-6-10-8(9(11)12-6)5-7-3-2-4-13-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNIJNQKPASQIFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC2=CC=CS2)C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80327484
Record name 2-methyl-4-(thiophen-2-ylmethylidene)-1,3-oxazol-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80327484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-4-(thiophen-2-ylmethylidene)-1,3-oxazol-5-one

CAS RN

83396-71-8
Record name 2-methyl-4-(thiophen-2-ylmethylidene)-1,3-oxazol-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80327484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-4-(thiophen-2-ylmethylidene)-1,3-oxazol-5-one

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